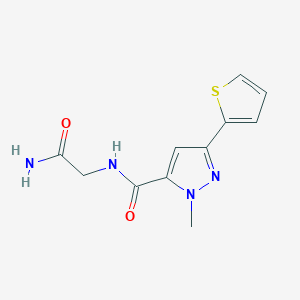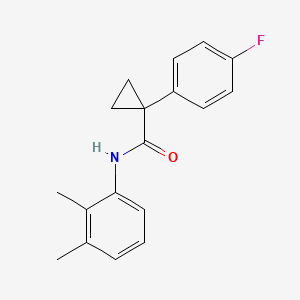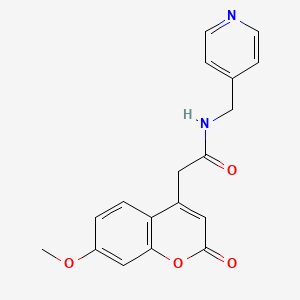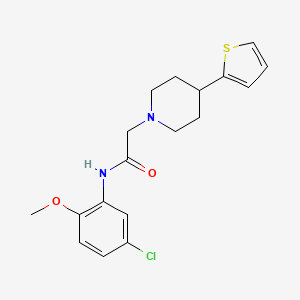
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, commonly known as AMPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which is essential for the function of various enzymes, including nitric oxide synthase (NOS) and phenylalanine hydroxylase (PAH).
科学的研究の応用
AMPTP has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, prostate, and lung cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. Furthermore, AMPTP has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
作用機序
AMPTP inhibits the activity of GTP cyclohydrolase I (GCH1), the enzyme responsible for the biosynthesis of N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. This compound is a cofactor for NOS and PAH, which are involved in the production of nitric oxide and the metabolism of phenylalanine, respectively. Inhibition of GCH1 by AMPTP leads to a decrease in the production of this compound, which subsequently leads to a decrease in the activity of NOS and PAH. This results in a decrease in the production of nitric oxide and an accumulation of phenylalanine, which can be toxic to cells.
Biochemical and Physiological Effects:
The inhibition of GCH1 by AMPTP has several biochemical and physiological effects. It leads to a decrease in the production of nitric oxide, which is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, the accumulation of phenylalanine can lead to toxicity, particularly in individuals with phenylketonuria (PKU), a genetic disorder that impairs the metabolism of phenylalanine.
実験室実験の利点と制限
AMPTP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential as an anti-cancer agent, making it a useful tool for cancer research. However, there are also limitations to its use. The inhibition of GCH1 by AMPTP can lead to off-target effects, particularly in cells that are dependent on N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for their function. Additionally, the accumulation of phenylalanine can lead to toxicity, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on AMPTP. One potential direction is to investigate its potential as an anti-metastatic agent. Additionally, further studies are needed to understand the off-target effects of AMPTP and to identify strategies to mitigate these effects. Furthermore, the development of more specific inhibitors of GCH1 could provide a more targeted approach to inhibiting N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide biosynthesis. Finally, the development of animal models that recapitulate the effects of AMPTP in humans could provide a useful tool for preclinical studies.
合成法
The synthesis of AMPTP involves the condensation of 2-acetylthiophene and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with 2-aminoacetaldehyde diethyl acetal and formic acid to yield AMPTP.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8(11(17)13-6-10(12)16)5-7(14-15)9-3-2-4-18-9/h2-5H,6H2,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNYJASIDHQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)
![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)


![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)


![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)


